Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate
Description
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate is an ester derivative of hydroxyacetic acid, featuring a 2,5-dimethylphenyl substituent. The compound combines a hydroxyl group (enhancing polarity and hydrogen-bonding capacity) with a lipophilic aromatic ring, balancing solubility and reactivity.
Properties
CAS No. |
5766-41-6 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3/h4-6,10,12H,1-3H3 |
InChI Key |
YVRIIBKPPOPEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate
General Synthetic Approach
The synthesis of this compound typically involves the formation of a hydroxy-substituted ester where the 2,5-dimethylphenyl group is attached to the alpha position of the hydroxyacetate moiety. The key synthetic strategies include:
- Grignard Reaction : The reaction of dimethyl oxalate or related esters with an arylmagnesium bromide reagent derived from 2,5-dimethylbromobenzene or similar precursors.
- Hydroxylation and Esterification : Introduction of the hydroxy group at the alpha position followed by esterification with methanol or methylating agents.
- Purification by Crystallization : Use of organic solvents and controlled temperature protocols to isolate the pure compound.
Specific Synthetic Protocols
Grignard Reaction Route
A classical method involves the preparation of the compound via the Grignard reaction of dimethyl oxalate with 2,5-dimethylphenylmagnesium bromide:
- Step 1 : Preparation of 2,5-dimethylphenylmagnesium bromide by reacting 2,5-dimethylbromobenzene with magnesium turnings in anhydrous ether or THF.
- Step 2 : Addition of the Grignard reagent to dimethyl oxalate under controlled temperature (typically 0°C to room temperature) to form the intermediate methyl 2-(2,5-dimethylphenyl)-2-oxoacetate.
- Step 3 : Reduction or hydroxylation of the keto group to the hydroxy group, often achieved by using mild reducing agents or hydrolysis under acidic or basic conditions.
- Step 4 : Esterification (if necessary) to yield this compound.
This method benefits from the high regioselectivity of the Grignard reagent and the availability of starting materials.
Purification Process by Crystallization
Purification is critical for obtaining high-purity this compound. A patented process for a similar glycolate compound outlines a detailed purification method that can be adapted:
- Solvent Selection : Use of organic solvents such as linear alkyl ethers, toluene, or mixtures with co-solvents.
- Temperature Control : The mixture is heated to a first temperature (30°C to 70°C, preferably 50°C to 55°C) to dissolve the crude product completely.
- Seeding : Introduction of pure crystals of the target compound to induce crystallization.
- Cooling : Gradual cooling to a second temperature (0°C to 25°C, often 0°C to 10°C) to precipitate the purified crystals.
- Aging : Maintaining the mixture at the low temperature for 1 to 2 hours or more to allow complete crystallization.
- Separation : Filtration to isolate the purified crystalline this compound.
This method ensures a reduction in impurities such as related glycolate analogues and achieves high purity suitable for pharmaceutical or research applications.
Analytical Data and Research Discoveries
Reaction Optimization and Scale-Up
Research into similar compounds shows that:
- Hydrogenation : For related hydroxybenzoate compounds, hydrogenation using 10% Pd/C at moderate temperatures (around 40°C) can be used to reduce unsaturated intermediates to the hydroxyester in >99.5% purity after recrystallization.
- Avoidance of Chromatography : Process improvements focus on eliminating column chromatography by optimizing reaction conditions and crystallization steps, which is important for large-scale synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of 2-(2,5-dimethylphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2,5-dimethylphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives, such as 2-(2,5-dimethylphenyl)-2-hydroxyacetate with nitro, bromo, or sulfonyl groups.
Scientific Research Applications
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The aromatic ring can also engage in π-π interactions, further modulating its biological activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Structural Impact on Polarity and Solubility :
- The 2,5-dimethylphenyl group in the target compound increases lipophilicity compared to Methyl 2-hydroxyacetate (C₃H₆O₃), reducing water solubility but enhancing compatibility with organic solvents.
- Benzilic acid (C₁₄H₁₂O₃), with two phenyl groups, exhibits even lower solubility in polar solvents but higher thermal stability due to aromatic stacking .
Acidity and Reactivity :
- The hydroxyl group in the target compound makes it more acidic (pKa ~3–4) than methoxy-substituted analogs like (R)-(-)-2-Methoxy-2-phenylacetic acid (pKa ~4–5) . This acidity facilitates deprotonation in nucleophilic reactions.
- Benzilic acid ’s hydroxyl group is stabilized by resonance with adjacent phenyl rings, further lowering its pKa (~2.5) .
Substituent Effects on Applications: Fluorine substituents (e.g., in Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate) improve metabolic stability and bioavailability, making such derivatives valuable in drug discovery .
Steric and Electronic Modifications :
- Acetyl and dimethoxy groups in Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate introduce steric bulk and electron-donating effects, altering reaction kinetics in substitution reactions .
Research Findings and Limitations
- Synthetic Utility : The target compound’s aryl-hydroxyacetate structure is less explored than simpler esters (e.g., Methyl 2-hydroxyacetate) but shares reactivity patterns such as transesterification and hydrolysis.
- Hazard Data: While specific safety data for this compound are unavailable, similar esters (e.g., Methyl 2-hexenoate) require precautions against inhalation and skin contact .
- Gaps in Data : The discontinued status of the compound limits accessible experimental data, necessitating reliance on analogs for property predictions.
Q & A
Q. What are the standard synthetic routes for Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation of 2,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride in ethanol or methanol under reflux (60–80°C for 6–12 hours). Catalysts like triethylamine or NaBH₄ may enhance yield by stabilizing intermediates . Reaction efficiency depends on solvent polarity, temperature control, and stoichiometric ratios of reactants. For reproducibility, monitor reaction progress via TLC or HPLC to optimize time and avoid over-esterification.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Chiral HPLC with a cellulose-based column resolves enantiomers and detects racemization (common during silica gel purification) .
- NMR (¹H/¹³C) identifies substitution patterns on the phenyl ring (e.g., 2,5-dimethyl groups) and ester/α-hydroxy groups.
- Polarimetry quantifies optical rotation to confirm stereochemical integrity .
- Mass Spectrometry (HRMS) validates molecular weight (C₁₁H₁₄O₃; theoretical MW: 194.09) and fragmentation patterns .
Q. How can researchers assess the biological activity of this compound in enzyme interaction studies?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to cytochrome P450 or esterases.
- Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamics .
- Molecular Docking : Leverage the InChI key (e.g., MWURXQVPORPSQD-UHFFFAOYSA-N) to model interactions with protein targets like kinases or GPCRs .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; monitor air concentration with gas detectors.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, given risks of racemization?
Methodological Answer: Racemization often occurs during purification (e.g., silica gel chromatography) due to the acidic α-hydroxy proton. Mitigation strategies:
Q. What methodologies optimize large-scale synthesis for industrial research applications?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., ester hydrolysis) .
- Process Analytical Technology (PAT) : Implement inline IR spectroscopy to monitor reaction endpoints dynamically.
- Solvent Recycling : Use membrane distillation to recover methanol/ethanol, reducing costs and waste .
Q. How should researchers address contradictory data in reaction yields reported across studies?
Methodological Answer: Discrepancies often arise from:
- Catalyst Purity : Trace metals in commercial catalysts may alter kinetics. Pre-purify via recrystallization.
- Moisture Sensitivity : Use molecular sieves or anhydrous solvents to suppress hydrolysis .
- Reaction Scale : Pilot small-scale reactions (1–5 mmol) before scaling to >100 mmol to identify exothermic risks.
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : Model solvation effects in biological membranes using Gaussian or AMBER software .
Q. How can by-products from esterification or hydroxylation be identified and mitigated?
Methodological Answer:
Q. What strategies validate the compound’s potential as a drug precursor in pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
